tert-Butyl N-[(1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate
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Overview
Description
This compound is also known as tert-butyl (1S,4S)-5- (chlorocarbonyl)-2,5-diazabicyclo [2.2.1]heptane-2-carboxylate . It is a derivative of 2,5-diazabicyclo[2.2.1]heptane .
Molecular Structure Analysis
The molecular formula of this compound is C11H20N2O2 . It contains 11 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The structure is based on a 2,5-diazabicyclo[2.2.1]heptane core .Physical and Chemical Properties Analysis
The molecular weight of this compound is 212.29 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available sources .Mechanism of Action
Target of Action
The primary targets of “tert-Butyl N-[(1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate” are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it is challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these pathways to understand the compound’s mechanism of action better.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Without specific information about the compound’s targets and mode of action, it is challenging to discuss how environmental factors might influence "tert-butyl n-[(1s,4s,5r)-2-azabicyclo[221]heptan-5-yl]carbamate" .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl N-[(1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-5-8-4-7(9)6-12-8/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VERHYGQTHIOMQC-XHNCKOQMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CC1CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H]2C[C@H]1CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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